(3S,5S)-1-Benzylpiperidine-3,5-diol
Overview
Description
(3S,5S)-1-Benzylpiperidine-3,5-diol is a chiral compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the benzyl group and two hydroxyl groups at the 3 and 5 positions of the piperidine ring makes this compound unique. It has significant importance in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1-Benzylpiperidine-3,5-diol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine or its derivatives.
Benzylation: The piperidine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient reaction control and large-scale purification methods like preparative HPLC.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-1-Benzylpiperidine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding piperidine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3,5-diketopiperidine derivatives.
Reduction: Formation of piperidine without hydroxyl groups.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(3S,5S)-1-Benzylpiperidine-3,5-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3S,5S)-1-Benzylpiperidine-3,5-diol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The presence of hydroxyl groups allows for hydrogen bonding, which can enhance binding affinity and specificity. The benzyl group may contribute to lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-1-Benzylpiperidine-3,5-diol: The enantiomer of (3S,5S)-1-Benzylpiperidine-3,5-diol with similar chemical properties but different biological activity.
1-Benzylpiperidine: Lacks the hydroxyl groups, resulting in different reactivity and pharmacological properties.
3,5-Dihydroxypiperidine: Lacks the benzyl group, affecting its lipophilicity and interaction with biological targets.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(3S,5S)-1-benzylpiperidine-3,5-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTDOWDQPXVXAF-RYUDHWBXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1O)CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C[C@H]1O)CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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